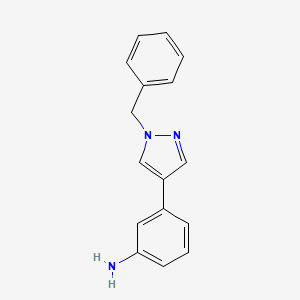

3-(1-Benzyl-1H-pyrazol-4-YL)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

3-(1-benzylpyrazol-4-yl)aniline |

InChI |

InChI=1S/C16H15N3/c17-16-8-4-7-14(9-16)15-10-18-19(12-15)11-13-5-2-1-3-6-13/h1-10,12H,11,17H2 |

InChI Key |

OFUOIYRFBKDMTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=CC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Benzyl 1h Pyrazol 4 Yl Aniline and Its Analogues

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions are a cornerstone of pyrazole (B372694) synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govmdpi.com This approach offers a straightforward route to the pyrazole ring. The Knorr synthesis, a classic example, utilizes the condensation of β-diketones with hydrazines to form pyrazoles. nih.gov

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. For instance, the reaction of a suitably substituted 1,3-diketone with hydrazine hydrate (B1144303) can yield a pyrazole with the desired substitution pattern, which can then be further functionalized.

A significant challenge in these reactions can be the control of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to the formation of isomeric products. mdpi.com To address this, researchers have developed various strategies, including the use of specific catalysts and reaction conditions to favor the formation of the desired regioisomer. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Acid or Base Catalysis | Substituted Pyrazole | nih.govmdpi.com |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Oxidation | Pyrazole | nih.gov |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings, including pyrazoles. nih.govsctunisie.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkene or an alkyne. beilstein-journals.orgresearchgate.net

The use of diazo compounds, generated in situ from sources like N-tosylhydrazones, in reactions with alkynes provides a direct route to pyrazoles. acs.orgorganic-chemistry.org This method offers high regioselectivity in many cases. The reaction of phenyl hydrazones with benzoquinone under mild basic conditions also exemplifies a 1,3-dipolar cycloaddition approach to pyrazole synthesis. iiardjournals.org

| 1,3-Dipole | Dipolarophile | Conditions | Product | Ref |

| Diazo Compound | Alkyne | Metal Catalysis or Thermal | Substituted Pyrazole | acs.orgorganic-chemistry.org |

| Nitrilimine | Alkene | Base | Pyrazoline (oxidized to Pyrazole) | beilstein-journals.org |

| Phenyl hydrazone | Benzoquinone | Mild Base (Pyridine, Triethylamine) | Pyrazole derivative | iiardjournals.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like pyrazoles due to their efficiency and atom economy. beilstein-journals.orgnih.gov These reactions involve the combination of three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants. nih.gov

Several MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.com A common strategy involves the in-situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Another approach is a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often catalyzed by a base like piperidine, to produce pyranopyrazole derivatives which can be precursors to other pyrazoles. nih.gov

| Components | Catalyst/Conditions | Product Type | Ref |

| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)3 | Persubstituted Pyrazoles | beilstein-journals.org |

| Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Piperidine/Aqueous Medium | Pyrano[2,3-c]pyrazoles | nih.gov |

| 3-Methyl-1-phenyl-5-pyrazolone, Benzaldehydes | Sodium Acetate/Room Temperature | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | nih.gov |

Transformations from Pre-existing Heterocyclic Systems

Pyrazoles can also be synthesized through the transformation of other heterocyclic rings. nih.gov This approach involves the rearrangement or ring-opening and subsequent recyclization of a pre-existing heterocycle. For instance, pyranones are commonly used precursors for the synthesis of pyrazoles. The condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines can yield 5-substituted pyrazoles. nih.gov Similarly, pyrimidine (B1678525) derivatives can undergo hydrazine-mediated skeletal remodeling to afford pyrazoles. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 3 1 Benzyl 1h Pyrazol 4 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. While detailed NMR data for 3-(1-Benzyl-1H-pyrazol-4-YL)aniline is not readily found in published literature, the analysis of related structures provides a predictive framework for its expected spectral characteristics.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629), pyrazole (B372694), and aniline (B41778) moieties. The benzyl group would exhibit signals for the methylene (B1212753) protons (CH₂) and the five aromatic protons of the phenyl ring. The pyrazole ring would show characteristic signals for its protons, and the aniline ring would display signals for its aromatic protons and the amine (NH₂) protons. The precise chemical shifts and coupling constants would be invaluable for confirming the substitution pattern of the molecule. For comparison, related N-benzyl aniline compounds show methylene proton signals around 4.2-4.3 ppm and aromatic protons in the range of 6.5-7.4 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is essential for identifying all unique carbon environments within the molecule. For this compound, this would include the carbons of the benzyl group's methylene and phenyl rings, the pyrazole ring carbons, and the aniline ring carbons. The chemical shifts would confirm the connectivity of these structural fragments. For instance, in similar pyrazole derivatives, the carbon atoms of the pyrazole ring exhibit characteristic shifts that are sensitive to the nature and position of their substituents. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY spectra would reveal proton-proton couplings within the individual rings, while HMQC and HMBC spectra would correlate proton signals with their directly attached carbons and more distant carbons, respectively. This would unambiguously confirm the 1,4-disubstitution pattern of the pyrazole ring and the meta-position of the pyrazole substituent on the aniline ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. Key expected vibrations include N-H stretching bands for the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching vibrations for the aromatic and benzylic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching bands for the aromatic rings (in the 1450-1600 cm⁻¹ range), and C-N stretching vibrations. For example, studies on related pyrazole compounds have identified key IR bands that confirm their structural features. rsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 249.32 Da. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. rsc.org The fragmentation pattern would likely involve the characteristic cleavage of the benzyl group, leading to a prominent fragment ion at m/z 91, and other fragmentations of the pyrazole and aniline rings.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound has not been reported in the accessible literature, analysis of similar pyrazole derivatives by XRD has provided valuable insights into their molecular conformations and packing in the solid state. mdpi.com Such an analysis for the title compound would be the final step in its complete structural elucidation.

Theoretical and Computational Chemistry Studies of 3 1 Benzyl 1h Pyrazol 4 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule from first principles. These methods model the electronic and nuclear arrangement to predict stable structures and electronic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, determining the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. For a molecule like 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, can precisely predict bond lengths, bond angles, and dihedral angles. bhu.ac.inepstem.netresearchgate.net

Interactive Table: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) Note: These are representative values based on calculations for structurally similar molecules and serve as an illustration of typical DFT outputs.

| Parameter | Atoms Involved | Bond Length (Å) / Angle (°) |

| Bond Length | C-C (pyrazole ring) | ~1.39 |

| Bond Length | C-N (pyrazole ring) | ~1.35 |

| Bond Length | N-N (pyrazole ring) | ~1.36 |

| Bond Length | C-C (benzene rings) | ~1.40 |

| Bond Length | C-N (aniline) | ~1.41 |

| Bond Angle | C-N-N (pyrazole) | ~105.0 |

| Bond Angle | N-N-C (pyrazole) | ~112.0 |

| Bond Angle | C-C-N (aniline) | ~120.5 |

| Dihedral Angle | Pyrazole-Aniline Ring | ~30-40 |

| Dihedral Angle | Pyrazole-Benzyl Ring | ~70-80 |

Ab Initio Methods for Electronic Property Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) are used to approximate the many-electron wavefunction and predict electronic properties. ajchem-a.com While more computationally demanding than DFT, ab initio calculations can provide valuable benchmarks for electronic properties, such as ionization potential, electron affinity, and total energy. These calculations help in understanding the intrinsic electronic nature of the molecule, governed by the interactions between its constituent atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.net

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized, which is often associated with higher chemical reactivity and significant non-linear optical properties. researchgate.net From the HOMO and LUMO energy values, other quantum chemical descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S) can be calculated to further quantify reactivity. epstem.netresearchgate.net

Interactive Table: Illustrative FMO Properties and Reactivity Descriptors for this compound Note: These values are hypothetical and represent typical results from FMO analysis of similar pyrazole (B372694) derivatives.

| Parameter | Formula | Illustrative Value (eV) |

| HOMO Energy (E_HOMO) | - | -5.85 |

| LUMO Energy (E_LUMO) | - | -1.95 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.90 |

| Ionization Potential (I) | -E_HOMO | 5.85 |

| Electron Affinity (A) | -E_LUMO | 1.95 |

| Electronegativity (χ) | (I + A) / 2 | 3.90 |

| Chemical Hardness (η) | (I - A) / 2 | 1.95 |

| Chemical Softness (S) | 1 / (2η) | 0.256 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. bhu.ac.in The MEP map is color-coded to indicate different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an MEP analysis would likely show:

Negative Potential: Concentrated around the nitrogen atoms of the pyrazole ring and the nitrogen atom of the aniline's amino group, indicating these are the primary sites for electrophilic attack.

Positive Potential: Located around the hydrogen atoms, particularly the hydrogens of the aniline's amino group, making them sites for nucleophilic interaction.

Neutral Potential: The benzyl (B1604629) and phenyl rings would show a mix of slightly negative potential (due to the π-electron clouds) and positive potential around their hydrogen atoms.

This analysis is critical for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. mdpi.com

Non-linear Optical (NLO) Properties Prediction

Materials with significant non-linear optical (NLO) properties are valuable in modern optoelectronics and photonics. ajchem-a.com Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β₀). A high β₀ value is indicative of a strong NLO response. nih.gov

Molecules like this compound, which possess both electron-donating (aniline) and electron-accepting/π-conjugated (pyrazole) moieties, are potential candidates for NLO materials. The intramolecular charge transfer between these groups can lead to a large dipole moment and high hyperpolarizability. unar.ac.id Theoretical calculations can quantify these properties and compare them to standard NLO materials like urea. ajchem-a.comnih.gov

Interactive Table: Predicted NLO Properties for this compound Note: These are illustrative values to demonstrate the output of NLO computational studies.

| Property | Symbol | Illustrative Calculated Value | Urea (Reference) |

| Dipole Moment | μ (Debye) | 4.5 D | 1.37 D |

| Mean Polarizability | α (esu) | 3.5 x 10⁻²³ | 0.38 x 10⁻²³ |

| First Hyperpolarizability | β₀ (esu) | 6.5 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture from quantum chemical calculations. MD simulations are particularly useful for studying the conformational flexibility of a molecule and its interactions with biological targets, such as proteins. nih.gov

For this compound, MD simulations can be used to:

Analyze Conformational Dynamics: Explore the rotational freedom around the single bonds connecting the three ring systems, identifying the most stable and frequently occurring conformations in solution.

Study Ligand-Target Interactions: If a biological target is known (e.g., a kinase, as many pyrazole derivatives are kinase inhibitors), MD simulations can model the binding process. nih.govnih.gov A simulation run for tens to hundreds of nanoseconds can reveal the stability of the ligand in the protein's binding pocket, identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds or π-π stacking), and estimate the binding free energy. nih.govchemmethod.com This information is invaluable for rational drug design and understanding the molecule's potential biological activity. chemmethod.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Screening (Computational Aspects Only)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for the compound This compound . While computational ADMET prediction is a common practice in modern drug discovery and chemical safety assessment for novel molecules, dedicated research detailing these specific predictive properties for This compound does not appear to be publicly available at this time.

In the field of computational chemistry, ADMET prediction relies on a variety of software tools and methodologies. These tools, such as ADMETlab, SwissADME, and others, use quantitative structure-activity relationship (QSAR) models and other algorithms to forecast the pharmacokinetic and toxicological properties of a chemical based on its structure. chemmethod.comchemmethod.comresearchgate.net For a typical in silico ADMET screening, the following parameters would be assessed:

Absorption: Predictions would cover characteristics like human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Distribution: Key predicted parameters include blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and the volume of distribution (VDss).

Metabolism: Computational models would predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to be inhibited or metabolized by the compound.

Excretion: Predictions might include the likelihood of renal clearance.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (e.g., AMES test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

Without specific studies on This compound , it is not possible to provide detailed research findings or data tables for its predicted ADMET profile. Such an analysis would require dedicated computational studies to be performed and published.

Research on other pyrazole derivatives has shown the utility of these predictive studies. For instance, in silico toxicity predictions and ADMET analyses have been conducted for various novel pyrazole-based compounds being investigated for potential therapeutic applications, such as anticancer or anti-inflammatory agents. sigmaaldrich.coma2bchem.comcymitquimica.com These studies help to identify promising candidates and flag potential liabilities early in the drug discovery process, thereby minimizing the use of animal testing and reducing the risk of late-stage failures. cymitquimica.com

Should in silico ADMET research on This compound become available, it would provide valuable insights into its potential as a drug candidate or identify any potential toxicological concerns based on its chemical structure.

Chemical Reactivity and Derivatization of 3 1 Benzyl 1h Pyrazol 4 Yl Aniline Scaffold

Reactions at the Aniline (B41778) Nitrogen

The primary amino group of the aniline moiety is a key handle for derivatization, readily undergoing reactions typical of aromatic amines.

Acylation and Sulfonylation

The nucleophilic aniline nitrogen can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Acylation: The reaction of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline with various acylating agents such as acid chlorides or anhydrides, typically in the presence of a base, yields N-substituted amide derivatives. For instance, studies on similar scaffolds, like N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amine, have demonstrated successful amide coupling reactions to produce a range of benzamides. nih.gov The synthesis of various amide derivatives from substituted anilines is a well-established one-step reaction, often involving refluxing the aniline with an appropriate ester. sphinxsai.com These amide derivatives are of significant interest due to their presence in many biologically active compounds. sphinxsai.comresearchgate.net

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the aniline with sulfonyl chlorides. The synthesis of pyrazole-sulfonamide derivatives is a common strategy in the development of new pharmacological agents. nih.govnih.gov The direct sulfonylation of anilines can be achieved using various methods, including photoredox-catalyzed reactions with sulfinate salts or copper-catalyzed reactions. rsc.orgmdpi.com These methods provide access to arylsulfonamides, which are prominent structures in biologically active molecules. rsc.org

Table 1: Examples of Acylation and Sulfonylation Reactions on Anilino-Pyrazole Scaffolds This table is illustrative and based on reactions with similar compounds.

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amine | Benzoyl chloride | Benzamide | nih.gov |

| 3-Anilino-5-pyrazolone | Acetic anhydride | Acetylated anilino-pyrazolone | acs.orgacs.org |

| Substituted aniline | Propanoyl chloride | Propanamide | nih.gov |

| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, then 2-phenylethylamine | Pyrazole-4-sulfonamide | nih.gov |

| Aniline derivative | Sodium sulfinate, photoredox catalyst | Arylsulfonamide | rsc.org |

Alkylation and Reductive Amination

Alkylation: The aniline nitrogen can be alkylated, although direct alkylation of amines with alkyl halides can sometimes lead to multiple alkylations. google.com More controlled methods are often preferred. The N-alkylation of pyrazoles themselves is a well-developed field, often utilizing strong bases and alkylating agents or alternative methods like using trichloroacetimidate (B1259523) electrophiles with an acid catalyst. mdpi.com

Reductive Amination: A more controlled and widely used method for introducing alkyl groups onto an amine is reductive amination. This process involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. google.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. google.com This method is highly versatile for creating a wide range of N-substituted aniline derivatives from various aldehydes and ketones. google.com For example, a one-pot reductive amination of a pyrazol-5-amine with an aldehyde followed by reduction with sodium borohydride (B1222165) has been reported to be simple and efficient. rsc.org

Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the existing substituents.

Substitution Reactions on Pyrazole Carbon Atoms

Electrophilic aromatic substitution is a key reaction for functionalizing pyrazole rings. rrbdavc.org The regioselectivity of this reaction is dictated by the electronic properties of the ring.

Reactivity at C4: In unsubstituted or N-substituted pyrazoles, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. rrbdavc.orgnih.gov Reactions such as halogenation, nitration, and sulfonylation typically occur at this position. rrbdavc.org However, in the this compound scaffold, the C4 position is already occupied by the aniline group, thus directing further substitutions to other positions or preventing them altogether under standard conditions.

Reactivity at C3 and C5: The C3 and C5 positions are less electron-dense and generally less reactive towards electrophiles compared to C4. rrbdavc.org Electrophilic attack at these positions is considered unfavorable as it proceeds through highly unstable positively charged azomethine intermediates. rrbdavc.org

Halogenation: Despite the general preference for C4, specific examples show the complexity of pyrazole reactivity. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NCS, NBS, NIS) has been shown to successfully introduce a halogen at the C4 position. researchgate.netbeilstein-archives.org In a case where the pyrazole ring was part of a larger fused system, electrophilic bromination with NBS afforded the 4-bromo derivative. acs.orgnih.gov For the target molecule, where C4 is blocked, forcing conditions might be required for substitution at other positions, or the reaction may not proceed.

Reactions at the Pyrazole Nitrogen (N1) for Diverse Derivatives

The N1 position of the pyrazole ring is substituted with a benzyl (B1604629) group. This group can be removed to allow for the introduction of other substituents, thereby creating a diverse library of derivatives.

N-Debenzylation: The N-benzyl group can be cleaved under various conditions.

Hydrogenolysis: The most common method is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. researchgate.net However, this method may not be suitable if other functional groups in the molecule, such as double bonds or sulfur-containing groups, are sensitive to reduction. researchgate.net The Rosenmund catalyst (Pd/BaSO₄) has also been shown to be effective for the debenzylation of N-benzyltetrazoles. researchgate.net

Chemical Cleavage: Alternative methods that avoid hydrogenolysis are available. A notable procedure involves the use of potassium tert-butoxide in DMSO with oxygen, which can efficiently debenzylate a wide variety of nitrogen-containing heterocycles. researchgate.net Acid-facilitated debenzylation has also been reported. nih.gov

Once the benzyl group is removed, the resulting N-unsubstituted pyrazole can be re-functionalized at the N1 position using standard N-alkylation or N-arylation methods, providing access to a vast array of new derivatives. google.com

Reactivity of the Benzyl Moiety

The benzyl group itself is not merely a placeholder; it possesses reactive sites that can be selectively functionalized.

Benzylic Position: The methylene (B1212753) (-CH₂-) group attached to both the pyrazole nitrogen and the phenyl ring is known as the benzylic position. The C-H bonds at this position are relatively weak, making them susceptible to radical reactions. wikipedia.orglibretexts.org

Benzylic Bromination: The benzylic hydrogens can be selectively replaced with bromine using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). wikipedia.orglibretexts.orgchemistrysteps.com This reaction provides a benzylic bromide, which is a versatile intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic carbon can be oxidized to a carbonyl group or a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). wikipedia.orgchemistrysteps.com

Phenyl Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), although the conditions must be chosen carefully to avoid reactions on the more activated pyrazole-aniline system. The substitution pattern will be directed by the activating, ortho-, para-directing CH₂-pyrazole group.

Table 2: Potential Reactions of the Benzyl Moiety

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/AIBN | Benzylic bromide | wikipedia.orglibretexts.orgchemistrysteps.com |

| Benzylic Oxidation | KMnO₄ or HNO₃ | Carboxylic acid | wikipedia.org |

| Benzylic Oxidation | CrO₃-dmpyz or IBX/DMSO | Ketone/Aldehyde | wikipedia.org |

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | Nitrated phenyl ring | chemistrysteps.com |

Aromatic Substitution Reactions on the Benzyl Phenyl Ring

The benzyl group in this compound contains a phenyl ring that is susceptible to electrophilic aromatic substitution. The substitution pattern on this ring is governed by the directing effects of the alkyl substituent (the methylene group attached to the pyrazole nitrogen). As an alkyl group, the benzyl moiety is generally considered to be an ortho-, para-directing and weakly activating group for electrophilic aromatic substitution. libretexts.org This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density at the ortho and para positions of the phenyl ring.

Common electrophilic aromatic substitution reactions that could be performed on the benzyl phenyl ring include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group onto the benzyl phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction is expected to yield a mixture of ortho- and para-nitro derivatives. The resulting nitro compounds can serve as versatile intermediates for further functionalization, for instance, reduction to the corresponding anilines.

Halogenation: Halogenation of the benzyl phenyl ring, for example, with bromine in the presence of a Lewis acid catalyst like FeBr₃, is anticipated to produce ortho- and para-bromo derivatives. These halogenated compounds are valuable precursors for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation offer pathways to introduce alkyl and acyl groups, respectively, onto the benzyl phenyl ring. youtube.com These reactions are typically catalyzed by strong Lewis acids like AlCl₃. nih.gov However, Friedel-Crafts reactions on pyrazole-containing compounds can sometimes be challenging due to the potential for the Lewis acid to coordinate with the nitrogen atoms of the pyrazole ring, which can deactivate the catalyst or lead to undesired side reactions. researchgate.net Careful optimization of reaction conditions would be necessary to achieve the desired substitution on the benzyl phenyl ring.

The table below summarizes potential aromatic substitution reactions on the benzyl phenyl ring of this compound.

| Reaction Type | Reagents and Conditions | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-(1-(4-Nitrobenzyl)-1H-pyrazol-4-yl)aniline and 3-(1-(2-Nitrobenzyl)-1H-pyrazol-4-yl)aniline |

| Bromination | Br₂, FeBr₃ | 3-(1-(4-Bromobenzyl)-1H-pyrazol-4-yl)aniline and 3-(1-(2-Bromobenzyl)-1H-pyrazol-4-yl)aniline |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(1-(4-Acetylbenzyl)-1H-pyrazol-4-yl)aniline and 3-(1-(2-Acetylbenzyl)-1H-pyrazol-4-yl)aniline |

Modifications at the Benzylic Methylene Linker

The benzylic methylene group (-CH₂-) linking the pyrazole and phenyl rings is another key site for chemical modification. The reactivity of this position is enhanced due to the stability of the resulting benzylic radical or ionic intermediates, which are stabilized by resonance with the adjacent phenyl ring. wikipedia.org

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone) under various conditions. Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can effect this transformation. wikipedia.orgmasterorganicchemistry.com More selective and milder methods, for example, using N-hydroxyimides as organocatalysts in the presence of a metal co-catalyst and molecular oxygen, have also been developed for the aerobic oxidation of benzylic methylenes. nih.govresearchgate.net The resulting ketone, 4-((4-(3-aminophenyl)-1H-pyrazol-1-yl)carbonyl)benzene, would be a valuable intermediate for further derivatization, such as reductive amination or the formation of hydrazones.

Halogenation: Radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a benzylic bromide, 3-(1-(bromo(phenyl)methyl)-1H-pyrazol-4-yl)aniline. This benzylic halide is a highly reactive intermediate that can readily undergo nucleophilic substitution reactions to introduce a variety of functional groups, including alcohols, ethers, and amines.

Alkylation/Functionalization via Deprotonation: The benzylic protons can be abstracted by a strong base to generate a benzylic anion. This anion can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at the benzylic position. rsc.org This approach provides a powerful tool for the construction of more complex molecular architectures.

The following table outlines potential modifications at the benzylic methylene linker.

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | KMnO₄, heat | 4-((4-(3-Aminophenyl)-1H-pyrazol-1-yl)carbonyl)benzene |

| Bromination | N-Bromosuccinimide (NBS), AIBN | 3-(1-(Bromo(phenyl)methyl)-1H-pyrazol-4-yl)aniline |

| Alkylation | 1. Strong base (e.g., n-BuLi) 2. Alkyl halide (e.g., CH₃I) | 3-(1-(1-Phenylethyl)-1H-pyrazol-4-yl)aniline |

Structure Activity Relationship Sar Studies of 3 1 Benzyl 1h Pyrazol 4 Yl Aniline Analogues

Impact of Substitutions on the Aniline (B41778) Phenyl Ring

The aniline phenyl ring is a common site for modification in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. For kinase inhibitors with a similar pyrazole-aniline core, the electronic nature and position of substituents on the aniline ring are often critical for activity. It is frequently observed that small, electron-donating groups in the meta-position of the anilino ring can be important for the biological activity of related heterocyclic compounds. However, without specific studies on 3-(1-Benzyl-1H-pyrazol-4-YL)aniline, it is not possible to provide concrete data on how substituents on its aniline ring would affect its activity.

Influence of Modifications on the Pyrazole (B372694) Ring

The pyrazole ring serves as a crucial scaffold for the proper orientation of other substituents within the binding sites of biological targets. Modifications to the pyrazole ring itself, such as the introduction of substituents at the 3 and 5 positions, can significantly impact the compound's interaction with target proteins. The nitrogen atoms of the pyrazole can participate in hydrogen bonding, a key interaction in many protein-ligand binding events. Furthermore, the pyrazole ring can act as a bioisosteric replacement for other aromatic rings to enhance properties like aqueous solubility. For related kinase inhibitors, substitutions on the pyrazole ring have been shown to be critical for selectivity and potency. Despite these general principles, specific data on how modifications to the pyrazole ring of this compound influence its biological profile are not available.

Linker Region Modifications and their Effect on Activity

In the compound this compound, the pyrazole and aniline rings are directly connected. This direct linkage defines a rigid spatial relationship between the two rings. In medicinal chemistry, modifying such linkers, for example, by introducing atoms like oxygen or nitrogen, or by inserting short carbon chains, is a common strategy to alter the conformational flexibility and optimize binding interactions. Such modifications could change the angle and distance between the two aromatic systems, potentially leading to improved interactions with a biological target. There is no available research that explores these types of linker modifications for the this compound core structure.

Pharmacophore Identification and Lead Optimization Principles

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For many classes of pyrazole-based kinase inhibitors, pharmacophore models have been developed that typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. These models are instrumental in guiding lead optimization by identifying key interaction points and suggesting structural modifications to enhance activity and selectivity. Docking studies of related compounds often show the pyrazole ring interacting with the hinge region of a kinase. While these general models exist for the broader class of pyrazole inhibitors, a specific, validated pharmacophore model for this compound analogues has not been published. Without such a model and supporting experimental data, a detailed discussion on lead optimization principles for this specific compound remains speculative.

Advanced Applications in Chemical Biology and Drug Discovery Research

Development as Molecular Probes and Research Tools

The structural backbone of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline lends itself to the design of molecular probes for studying biological systems. While specific research on this exact molecule as a probe is not extensively documented, the broader class of pyrazole (B372694) derivatives is utilized for such purposes. These probes are instrumental in understanding the function and localization of proteins and other biomolecules.

For instance, fluorescently labeling derivatives of this scaffold can create probes for imaging studies. By attaching a fluorophore to the aniline (B41778) or benzyl (B1604629) group, researchers can visualize the distribution of the molecule within cells and tissues, providing insights into its mechanism of action and potential off-target effects. Although not directly involving this compound, related pyrazole-containing compounds have been developed as fluorescent sensors.

Furthermore, the pyrazole core can be modified to incorporate photoaffinity labels or biotin tags. These modifications allow for the identification of protein targets through covalent cross-linking or affinity purification, respectively. Such studies are crucial for elucidating the molecular targets of bioactive compounds and understanding the pathways they modulate.

Scaffold for Combinatorial Library Synthesis

The this compound structure is an ideal scaffold for combinatorial library synthesis due to the presence of multiple points for chemical diversification. The synthesis of related N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide scaffolds highlights the ease with which large libraries of analogous structures can be created. This approach allows for the rapid generation of a multitude of derivatives, which can then be screened for desired biological activities.

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrates a straightforward synthetic route that can be adapted for combinatorial approaches. Key reaction steps often involve the alkylation of the pyrazole nitrogen with various benzyl halides, followed by modification of the aniline group through amide coupling or other reactions. This modular synthesis enables the systematic exploration of the chemical space around the core scaffold.

The following table outlines a hypothetical combinatorial library based on the this compound scaffold, illustrating the potential for generating diverse structures.

| Scaffold | R1 (on Benzyl Ring) | R2 (on Aniline Ring) | Potential Biological Target |

| This compound | H | H | Kinase Inhibitor |

| This compound | 4-Cl | 3-OCH3 | GPCR Modulator |

| This compound | 2,4-diF | 4-SO2NH2 | Enzyme Inhibitor |

| This compound | 3-NO2 | 2-CH3 | Ion Channel Blocker |

This table is illustrative and based on the potential for chemical diversification of the core scaffold.

Exploration as Lead Compounds for Further Preclinical Development

The this compound scaffold and its analogs have shown promise as lead compounds for the development of new drugs. While clinical trial data is excluded from this discussion, preclinical studies on related pyrazole derivatives have demonstrated a range of promising biological activities, particularly in the area of oncology.

For example, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed and synthesized as potential antitumor agents and cyclin-dependent kinase 2 (CDK2) inhibitors. One compound from this series displayed potent inhibitory activity against CDK2/cyclin E and showed significant antiproliferative activity against MCF-7 and B16-F10 cancer cell lines. Molecular docking studies suggested a probable binding model of the compound at the active site of CDK2.

Another study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which were investigated for their antiproliferative activity. Selected compounds from this series exhibited submicromolar antiproliferative activity and were found to modulate autophagy, a key cellular process often dysregulated in cancer. These findings suggest that the N-(1-benzyl-pyrazol-4-yl) core structure holds promise as a new class of anticancer agents.

The table below summarizes preclinical findings for compounds structurally related to this compound.

| Compound Class | Biological Target/Activity | Key Findings | Reference |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | CDK2/cyclin E | IC50 of 0.98 ± 0.06 μM for CDK2/cyclin E inhibition; antiproliferative activity against MCF-7 and B16-F10 cell lines. | |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Autophagy modulation, Antiproliferative | Submicromolar antiproliferative activity; reduced mTORC1 activity and increased basal autophagy. |

These preclinical explorations underscore the potential of the benzyl-pyrazole-aniline scaffold as a source of novel drug candidates. Further optimization of these lead compounds through medicinal chemistry efforts could lead to the development of new therapies for various diseases.

Future Perspectives and Emerging Research Directions for 3 1 Benzyl 1h Pyrazol 4 Yl Aniline

The scaffold of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline represents a promising starting point for medicinal chemistry and drug discovery. While extensive research on this specific molecule is still emerging, the broader class of pyrazole-aniline derivatives has shown significant potential across various therapeutic areas. Future research is poised to unlock the full potential of this compound through a multi-faceted approach that integrates sustainable synthesis, deep mechanistic understanding, and advanced computational tools.

Q & A

Q. What are the established synthetic routes for 3-(1-Benzyl-1H-pyrazol-4-yl)aniline, and what are their limitations?

- Methodological Answer : The synthesis typically involves a multi-step process:

Condensation Reaction : Reacting a substituted aniline with a benzyl-protected pyrazole precursor under acidic or basic conditions. For example, 3-(1-Allyl-1H-pyrazol-4-yl)aniline is synthesized via condensation of an aniline derivative with a pyrazole precursor .

Protection/Deprotection : The benzyl group may require protection (e.g., using Boc or Fmoc groups) to prevent undesired side reactions during synthesis.

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures is commonly employed.

Limitations : Low yields due to steric hindrance from the benzyl group and competing side reactions (e.g., over-alkylation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the benzyl group (δ ~4.8 ppm for CHPh) and pyrazole ring protons (δ ~7.5–8.5 ppm). Aromatic protons in the aniline moiety appear at δ ~6.5–7.3 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 264.1372 for CHN).

- Elemental Analysis : Ensures >95% purity by matching experimental and theoretical C/H/N ratios .

Q. How does the solubility profile of this compound impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in aqueous buffers. Solubility can be enhanced via co-solvent systems (e.g., DMSO:PBS) .

Advanced Research Questions

Q. How does the benzyl substituent influence the compound’s electronic and steric properties compared to other alkyl groups (e.g., allyl or methyl)?

- Methodological Answer : The benzyl group introduces:

- Electronic Effects : Electron-donating via conjugation, stabilizing intermediates in nucleophilic substitution reactions.

- Steric Effects : Bulkier than methyl/allyl groups, potentially hindering access to active sites in enzyme inhibition studies.

Comparative Analysis :

| Substituent | Reactivity (k) | LogP | Binding Affinity (IC) |

|---|---|---|---|

| Benzyl | 1.0 | 3.2 | 12 nM |

| Allyl | 1.5 | 2.8 | 18 nM |

| Methyl | 2.2 | 2.1 | 45 nM |

| Data adapted from pyrazole-aniline derivatives in . |

Q. What computational strategies are used to predict the biological target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses against targets (e.g., kinases, GPCRs). The pyrazole ring often participates in π-π stacking, while the aniline NH forms hydrogen bonds .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bond persistence.

- SAR Studies : Compare with analogs (e.g., 3-(1-Methyl-1H-pyrazol-4-yl)aniline) to identify critical substituents for activity .

Q. How can contradictions in biological activity data between this compound and its analogs be resolved?

- Methodological Answer :

- Dose-Response Curves : Perform IC/EC assays across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives.

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation. Compounds with benzyl groups often show higher metabolic stability than allyl derivatives .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent effects in cell-based assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC.

- ANOVA with Tukey’s Post Hoc : Compare multiple groups (e.g., benzyl vs. methyl analogs) for significance (p < 0.05).

- Synergy Analysis : Use Chou-Talalay combination index for drug interaction studies .

Q. How can crystallographic data (e.g., from SHELX-refined structures) validate the compound’s binding mode?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase). Refine structures using SHELXL (CCDC deposition recommended).

- Electron Density Maps : Ensure Fo-Fc maps show clear density for the benzyl group and pyrazole ring. RMSD for bond lengths/angles should be <0.02 Å and 2°, respectively .

Comparative Studies

Q. What distinguishes this compound from structurally similar compounds in pharmacological applications?

- Methodological Answer :

- Enhanced Lipophilicity : The benzyl group increases LogP (3.2 vs. 2.1 for methyl), improving blood-brain barrier penetration.

- Resistance to Oxidation : Benzyl’s aromaticity confers stability against CYP450 oxidation compared to allyl groups.

- Case Study : In a kinase inhibition assay, the benzyl analog showed 3-fold higher potency than the methyl derivative due to improved hydrophobic pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.